1-(2,4-Dichlorophenyl)butan-2-one

説明

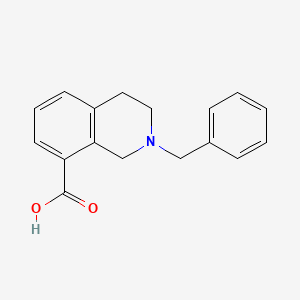

“1-(2,4-Dichlorophenyl)butan-2-one” is also known as “2’,4’-dichlorovalerophenone” or “1-pentanone, 1-(2,4-dichlorophenyl)-”. It has a molecular formula of C10H10Cl2O and a molecular weight of 217.09 .

Synthesis Analysis

The synthesis of “1-(2,4-Dichlorophenyl)butan-2-one” involves various chemical reactions. For instance, one method involves the Baker-Venkatraman rearrangement on an ester . Another method involves adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichlorophenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 .

Molecular Structure Analysis

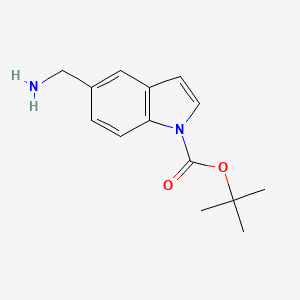

The molecular structure of “1-(2,4-Dichlorophenyl)butan-2-one” is complex and involves various chemical bonds. The molecule has a dichlorophenyl group attached to a butan-2-one group .

Physical And Chemical Properties Analysis

“1-(2,4-Dichlorophenyl)butan-2-one” has a molecular weight of 217.09 . Other physical and chemical properties such as boiling point, density, and refractive index are not explicitly mentioned in the search results.

科学的研究の応用

1. Biocatalysis in Drug Synthesis

- Methods of Application: The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis. Organisms from genus Baker’s yeast, Pichia, Candida, Rhodotorula, Sphingomonas, Hansenula, and Saccharomyces were used for the preparation of the key chiral intermediates .

- Results or Outcomes: Biocatalysis shows the advantages of the reduction of environmental pollution and the high regio-, chemo-, and enantio-selectivity. These biocatalyst-catalyzed reactions can be conducted at atmospheric pressure and ambient temperature to avoid the use of extreme conditions .

2. Synthesis of Indole Derivatives

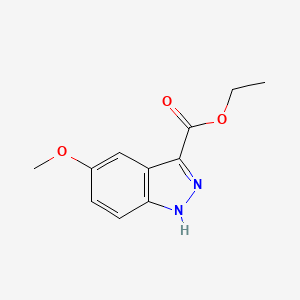

- Application Summary: Indole derivatives, which can contain “1-(2,4-Dichlorophenyl)butan-2-one” as a parent nucleus, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities. Various natural compounds contain indole as parent nucleus for example tryptophan .

- Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

3. Synthesis of Anti-Influenza Agents

- Application Summary: “1-(2,4-Dichlorophenyl)butan-2-one” can be used in the synthesis of antiviral agents. Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results or Outcomes: The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

4. Synthesis of Coxsackie B4 Virus Inhibitors

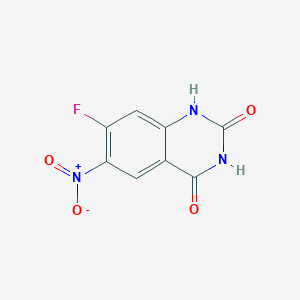

- Application Summary: “1-(2,4-Dichlorophenyl)butan-2-one” can be used in the synthesis of antiviral agents. Specifically, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .

- Methods of Application: Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents .

- Results or Outcomes: These compounds showed IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

5. Synthesis of Smoothened Receptor Inhibitors

- Application Summary: “1-(2,4-Dichlorophenyl)butan-2-one” can be used in the synthesis of smoothened receptor inhibitors, which have a potential impact on a variety of blood-related cancers .

- Methods of Application: The transaminase ATA-036 was employed to synthesize the 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, a smoothened receptor inhibitor .

- Results or Outcomes: The compound was synthesized with 99% e.e. value and 85% yield .

6. Synthesis of Antiviral Agents

- Application Summary: “1-(2,4-Dichlorophenyl)butan-2-one” can be used in the synthesis of antiviral agents. Specifically, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .

- Methods of Application: Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents .

- Results or Outcomes: These compounds showed IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

将来の方向性

特性

IUPAC Name |

1-(2,4-dichlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGYWGXHSLPYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)butan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)

![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)

![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)